

Technical Guide: Physicochemical Properties of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-1,2,4-Triazole-3-carboxylic acid**

Cat. No.: **B135625**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of **1H-1,2,4-Triazole-3-carboxylic acid**, a principal metabolite of the antiviral drug Ribavirin.^[1] This document outlines key physical properties, detailed experimental protocols for their determination, and the relevant metabolic pathway.

Core Physicochemical Data

The following tables summarize the melting point and qualitative solubility of **1H-1,2,4-Triazole-3-carboxylic acid**.

Parameter	Value	Source
Melting Point	132-136 °C	Sigma-Aldrich

Table 1: Melting Point of **1H-1,2,4-Triazole-3-carboxylic acid**

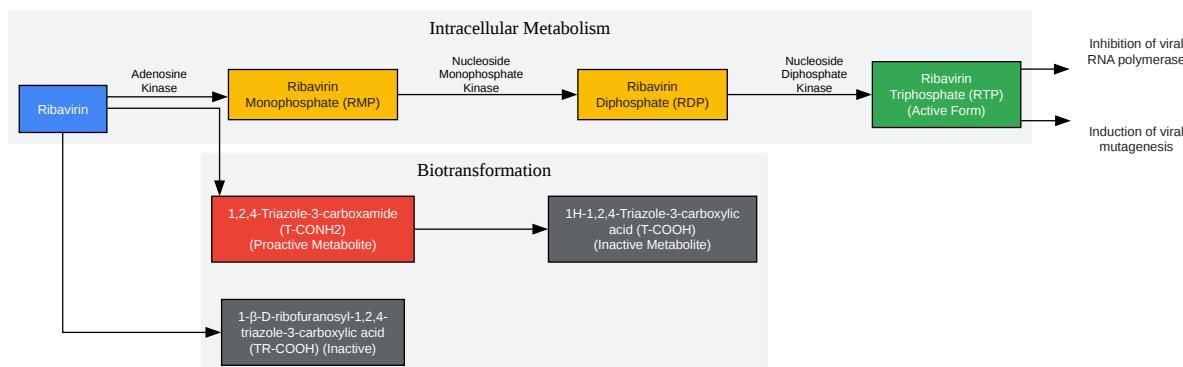
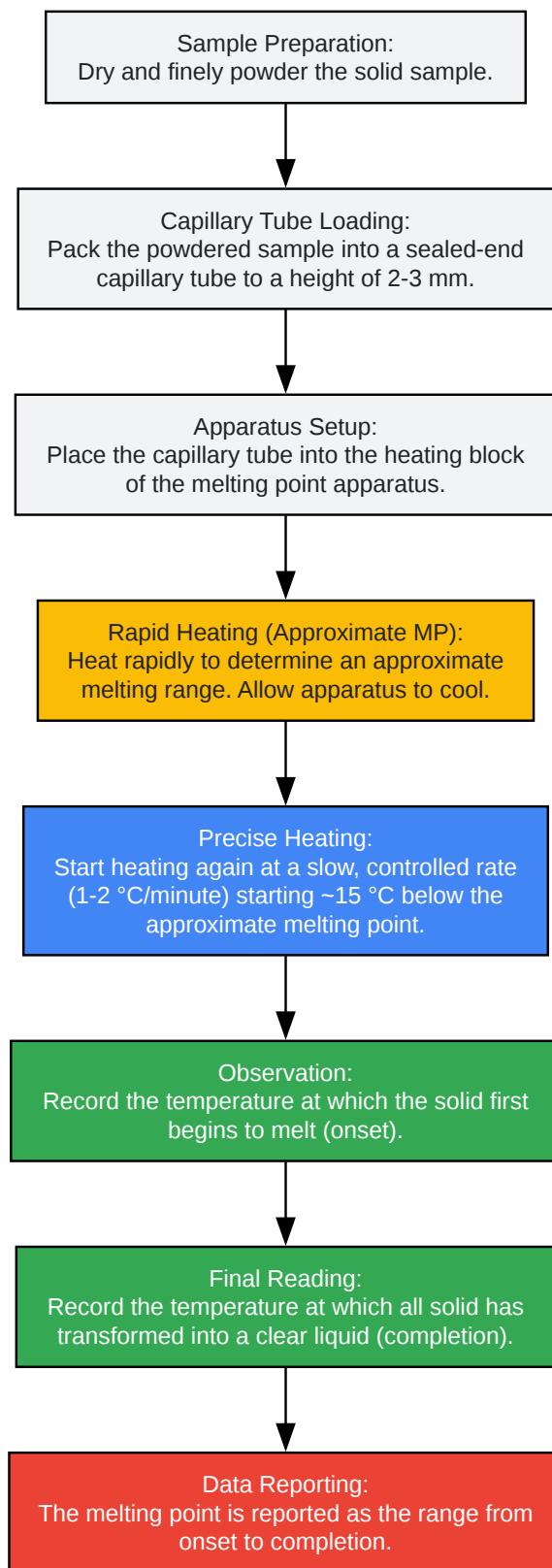

Solvent	Solubility	Conditions	Source
Aqueous Base	Slightly Soluble	-	ChemicalBook
DMSO	Slightly Soluble	Sonication may be required	ChemicalBook
Methanol	Slightly Soluble	Heating may be required	ChemicalBook

Table 2: Qualitative Solubility of **1H-1,2,4-Triazole-3-carboxylic acid**

Note on Solubility Data: Quantitative solubility data for **1H-1,2,4-Triazole-3-carboxylic acid** is not readily available in the surveyed literature. For contextual reference, the parent compound, Ribavirin, is readily soluble in water (>10 wt%) and dimethyl sulfoxide (DMSO).[\[2\]](#)

Metabolic Pathway

1H-1,2,4-Triazole-3-carboxylic acid is a key metabolite in the biotransformation of Ribavirin. The metabolic pathway illustrates the conversion of Ribavirin into its active and inactive forms.


[Click to download full resolution via product page](#)

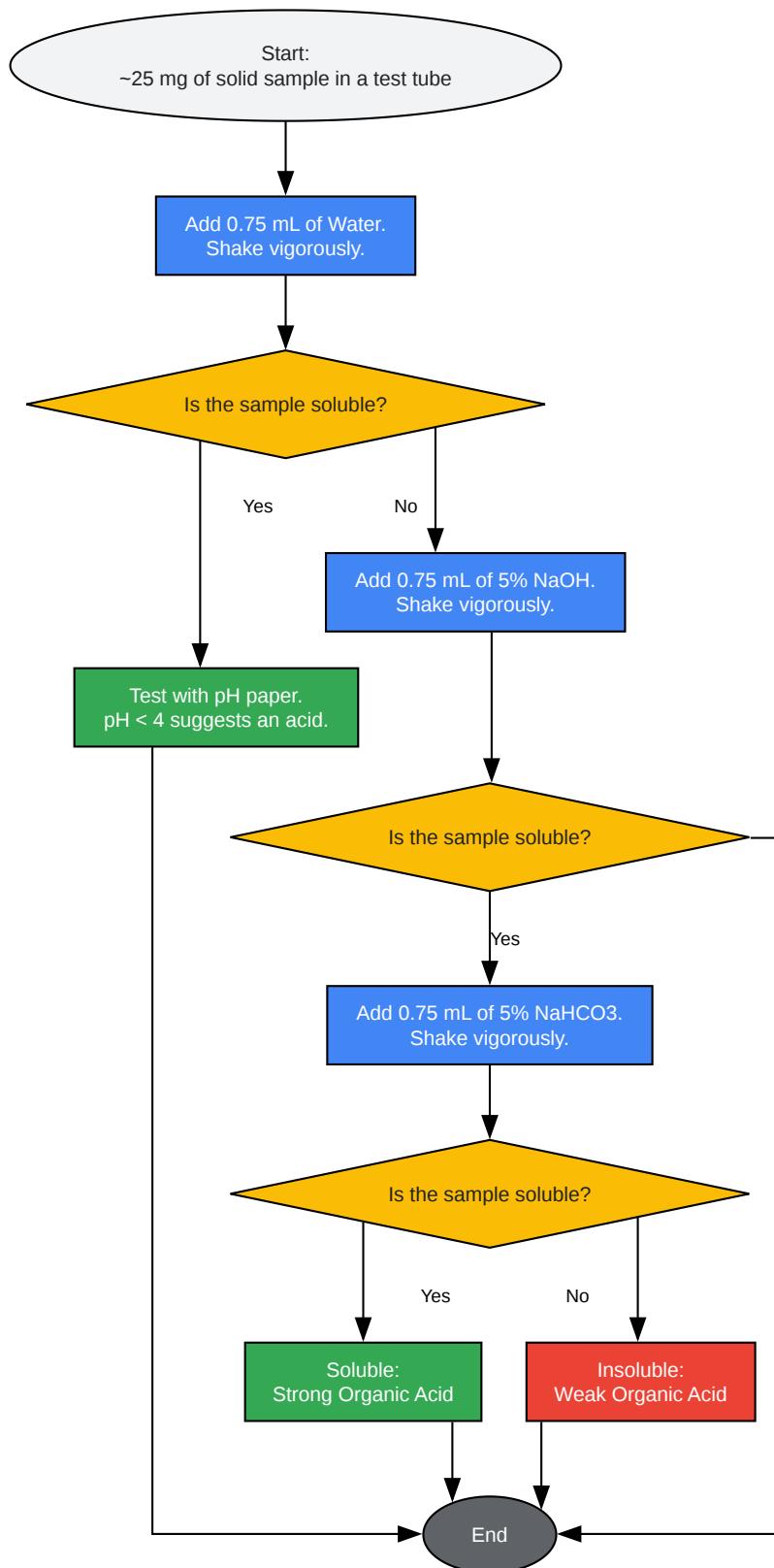
Caption: Metabolic pathway of Ribavirin, leading to the formation of **1H-1,2,4-Triazole-3-carboxylic acid**.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.[\[3\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for determining the melting point using the capillary method.

Detailed Steps:

- Sample Preparation: Ensure the sample of **1H-1,2,4-Triazole-3-carboxylic acid** is completely dry and has been finely ground into a powder.[3]
- Capillary Tube Loading: Introduce the powdered sample into a capillary tube that is sealed at one end. Tap the tube gently to compact the powder to a height of 2-3 mm.[4]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[3]
- Approximate Melting Point Determination: For an unknown sample, it is advisable to first perform a rapid heating run (e.g., 10-15 °C per minute) to get an approximate melting range. This will save time in the subsequent, more precise measurement.
- Precise Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating at a slow, controlled rate of 1-2 °C per minute.[4]
- Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating at the same rate and record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).[4]
- Reporting: The melting point is reported as the range between the onset and completion temperatures.[4] For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

This protocol describes a systematic approach to determine the solubility of an organic acid in various solvents.[6][7][8]

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the solubility of an organic acid.

Detailed Steps:

- Water Solubility: Place approximately 25 mg of **1H-1,2,4-Triazole-3-carboxylic acid** into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves.[6]
- pH Test (if water-soluble): If the compound dissolves in water, test the resulting solution with pH paper. A pH of 4 or lower would further indicate the presence of a carboxylic acid.[9]
- Aqueous Base Solubility (if water-insoluble): If the compound is insoluble in water, add 0.75 mL of 5% sodium hydroxide (NaOH) solution to a fresh sample. Shake vigorously. Solubility in aqueous NaOH is a strong indicator of an acidic functional group.[7]
- Bicarbonate Test (if NaOH soluble): To differentiate between a strong and weak acid, add 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution to a fresh sample. Stronger acids, like carboxylic acids, are typically soluble in sodium bicarbonate solution.[6]
- Organic Solvent Solubility: To assess solubility in organic solvents, repeat step 1 with solvents such as methanol and dimethyl sulfoxide (DMSO). Gentle heating or sonication may be necessary to facilitate dissolution. Observe and record the solubility at room temperature and with any applied conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. westlab.com [westlab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. thinksrs.com [thinksrs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1H-1,2,4-Triazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135625#1h-1-2-4-triazole-3-carboxylic-acid-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com